N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5S/c28-21(24-16-4-5-19-20(14-16)32-13-12-31-19)15-33-22-17-2-1-3-18(17)27(23(29)25-22)7-6-26-8-10-30-11-9-26/h4-5,14H,1-3,6-13,15H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUYOAKKIMCJHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4)CCN5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities that warrant comprehensive investigation.
Chemical Structure and Properties
The compound features a benzodioxin moiety linked to a cyclopentapyrimidine structure through a sulfanyl acetamide group. The molecular formula is with a molecular weight of approximately 466.61 g/mol. This structure is significant for its potential interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(sulfanyl)acetamides exhibit significant anticancer properties. For instance, compounds containing the benzodioxin structure have been evaluated against various cancer cell lines:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| Huh7 (Liver Cancer) | <10 | Antiproliferative |
| Caco2 (Colorectal) | 8 | Antitumor activity |
| HCT116 (Colorectal) | 6 | Antitumor activity |
| MDA-MB 231 (Breast) | <10 | Antiproliferative |
These findings suggest that the compound could be effective in targeting specific cancer types, warranting further exploration in preclinical models.
Kinase Inhibition
The compound's structural features indicate potential as a kinase inhibitor. In vitro assays have shown that related compounds exhibit selective inhibition against several protein kinases:
| Kinase | IC50 (μM) | Selectivity |
|---|---|---|
| DYRK1A | 0.090 | High selectivity |
| CK1 | >10 | Low activity |
| GSK3α/β | 0.033 | Selective inhibition |
The presence of the morpholine and cyclopentapyrimidine groups may enhance binding affinity and selectivity towards these kinases.
While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized that the benzodioxin moiety plays a crucial role in mediating interactions with biological targets. Studies suggest that compounds with similar structures may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival.
Case Studies
Several case studies have explored the biological effects of related compounds on cellular systems:
- Study on DYRK1A Inhibition : A compound structurally similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(sulfanyl)acetamide exhibited an IC50 value of 0.090 μM against DYRK1A, indicating strong inhibitory activity and potential therapeutic relevance in neurodegenerative diseases where DYRK1A is implicated .
- Antitumor Efficacy in Preclinical Models : In vivo studies demonstrated that a related benzodioxin derivative significantly reduced tumor growth in xenograft models of colorectal cancer. Tumors treated with the compound showed increased apoptosis and decreased proliferation markers compared to controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
